molecular formula C9H16N2O4 B2472182 tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate CAS No. 1822344-58-0

tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate

Cat. No.: B2472182
CAS No.: 1822344-58-0
M. Wt: 216.237
InChI Key: GGRWORKUCQDSSR-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate: is a synthetic organic compound with the molecular formula C₉H₁₆N₂O₄ and a molecular weight of 216.23 g/mol . This compound is often used in research and development due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis .

Biology and Medicine: It is also used in the study of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new materials with specific properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate is unique due to its azetidinone ring structure, which imparts specific chemical reactivity and biological activity. This distinguishes it from other carbamate derivatives and makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-5-11(14-4)7(6)12/h6H,5H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRWORKUCQDSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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